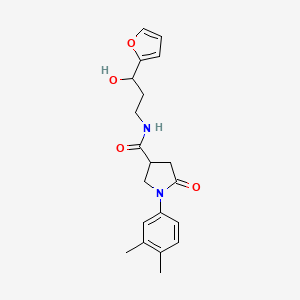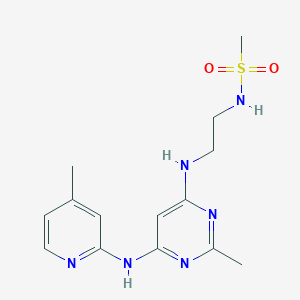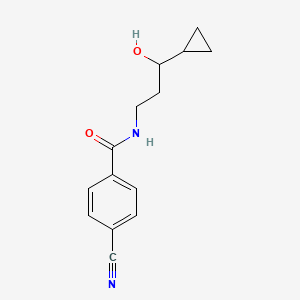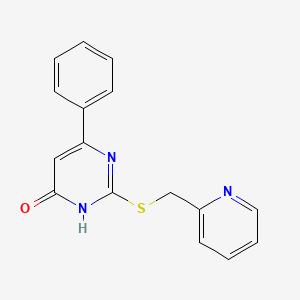
1-(2,2,2-Trifluoroethyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,2,2-Trifluoroethyl)-1,4-diazepane” is a fluorinated compound. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “1- [1- (2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one”, was purified by flash chromatography .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1,4-Diazepines, including derivatives such as 1-(2,2,2-Trifluoroethyl)-1,4-diazepane, play a significant role in the realm of organic synthesis due to their versatile reactivity and potential for creating biologically active compounds. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been a subject of interest for decades, driven by their association with a wide range of biological activities. These compounds are two nitrogen-containing seven-membered heterocyclic compounds known for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Such attributes make 1,4-diazepine derivatives valuable for pharmaceutical applications (Rashid et al., 2019).
Environmental and Analytical Chemistry
The presence and fate of benzodiazepine derivatives in the environment, especially water sources, have been studied to understand their impact and transformation. These compounds are considered potential emerging environmental contaminants due to their widespread prescription and the lack of comprehensive data on their environmental behavior. Studies have focused on monitoring their occurrence in various water bodies and evaluating their removal efficiency through water treatment processes. The identification of transformation products formed during water treatment is crucial for assessing the environmental fate of these compounds and developing effective removal strategies (Kosjek et al., 2012).
Organic Synthesis and Medicinal Chemistry
The homologation reaction of ketones with diazo compounds is a key area of interest in organic synthesis, offering a route to homologated ketones. This reaction involves the addition of diazoalkanes, aryldiazomethanes, trimethylsilyldiazomethane, α-diazo esters, and disubstituted diazo compounds to ketones. The regiochemistry of the reaction and the role of catalysts and promoters have been explored, with recent reports highlighting the enantioselective version of ketone homologation reactions. The ability to expand cyclic ketones has found applications in total synthesis, illustrating the synthetic value of diazo chemistry in creating complex molecular architectures (Candeias et al., 2016).
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)6-12-4-1-2-11-3-5-12/h11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHMTOQLCAYODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926216-03-7 |
Source


|
| Record name | 1-(2,2,2-trifluoroethyl)-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2871918.png)
![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2871924.png)




![(2S)-N-{1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2871931.png)

![3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2871934.png)
![7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2871935.png)

![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2871939.png)
